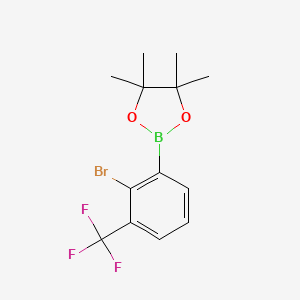

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester

CAS No.: 2121513-56-0

Cat. No.: VC11673543

Molecular Formula: C13H15BBrF3O2

Molecular Weight: 350.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-56-0 |

|---|---|

| Molecular Formula | C13H15BBrF3O2 |

| Molecular Weight | 350.97 g/mol |

| IUPAC Name | 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3 |

| Standard InChI Key | IDUZBJPSTPAOJJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with bromine and at the 3-position with a trifluoromethyl (-CF₃) group. The boronic acid moiety is protected as a pinacol ester, forming a stable 1,3,2-dioxaborolane ring. This protection enhances the compound’s stability against protodeboronation and oxidation, making it suitable for prolonged storage and rigorous reaction conditions .

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| CAS Number | 2121513-56-0 |

| Molecular Formula | C₁₃H₁₅BBrF₃O₂ |

| Molar Mass | 350.97 g/mol |

| Boron Content | ~3.1% (theoretical) |

| Appearance | Colorless to pale yellow crystalline solid |

| Stability | Stable under inert atmosphere; hygroscopic |

The electron-withdrawing trifluoromethyl group significantly influences the compound’s reactivity by polarizing the aromatic ring, directing subsequent cross-coupling reactions to specific positions .

Synthesis and Preparation

General Synthetic Routes

The synthesis of 2-bromo-3-trifluoromethylphenylboronic acid pinacol ester typically proceeds via two primary pathways:

-

Lithiation-Borylation: A 2-bromo-3-trifluoromethylbenzene derivative undergoes lithiation at low temperatures (-78°C) using i-PrMgCl, followed by quenching with boron triethylate (B(OEt)₃). Subsequent esterification with pinacol yields the target compound .

-

Pd-Catalyzed Miyaura Borylation: Direct borylation of 2-bromo-3-trifluoromethylbenzene using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | i-PrMgCl, THF/Et₂O, -78°C | Generate aryl magnesium bromide |

| 2 | B(OEt)₃, 0°C → RT | Introduce boron moiety |

| 3 | Pinacol, HCl (aq), RT | Esterification |

| 4 | Column chromatography (PE/EtOAc) | Purification |

Yields for this method typically range from 50–70%, with purity confirmed via ¹H/¹³C NMR and GC-MS .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile partner in Suzuki reactions, enabling the construction of biaryl systems. For example, coupling with 4-methoxyphenylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis produces 2-bromo-3-trifluoromethyl-4’-methoxybiphenyl in 85% yield . The bromine substituent remains intact during coupling, allowing sequential functionalization.

Benzyne Generation and Cyclization

In pioneering work by García-López and Greaney, 2-bromophenylboronic esters act as benzyne precursors via Pd-catalyzed elimination. Applying this methodology, 2-bromo-3-trifluoromethylphenylboronic acid pinacol ester undergoes intramolecular cyclization to form trifluoromethyl-substituted triphenylene derivatives, key intermediates in organic electronics .

Equation 1: Benzyne-Mediated Cyclization

Reaction conditions: Toluene, 110°C, 12 h .

Functional Group Compatibility

| Exposure Route | Protective Measures |

|---|---|

| Inhalation | Use fume hood; wear N95 mask |

| Skin Contact | Nitrile gloves; lab coat |

| Storage | Argon atmosphere; desiccator, -20°C |

Recent Advances and Future Directions

Catalytic Asymmetric Transformations

Recent efforts focus on enantioselective couplings using chiral Pd catalysts. For instance, (R)-BINAP/Pd systems convert the boronic ester into axially chiral biaryls, potential precursors to pharmaceuticals .

Materials Science Applications

The trifluoromethyl group’s electron-deficient nature makes the compound valuable in synthesizing n-type semiconductors. Hybrid perovskites incorporating boron-aryl motifs exhibit enhanced charge mobility in thin-film transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume